molecular formula C18H22FN5O3 B12959584 (R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide

Cat. No.: B12959584
M. Wt: 375.4 g/mol
InChI Key: AKNPUJHLPMLIQG-CYBMUJFWSA-N
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Description

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide is a small-molecule compound featuring a dihydropyrimidinone core substituted with a 3-aminopiperidine moiety and a 4-fluorobenzamide group. Its stereochemistry (R-configuration) and fluorine atom at the para position of the benzamide are critical for its biological interactions, particularly in enzyme inhibition contexts. The compound’s design leverages hydrogen-bonding (via the amide and aminopiperidine groups) and hydrophobic interactions (via the fluorinated aromatic ring) to achieve target specificity .

Properties

Molecular Formula

C18H22FN5O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide

InChI

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26)/t13-/m1/s1

InChI Key

AKNPUJHLPMLIQG-CYBMUJFWSA-N

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCC[C@H](C3)N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling with the fluorobenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize the yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicine, ®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide has potential applications as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity profile allows for the creation of specialized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, receptor antagonism or agonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Similarities :

  • Both compounds share the dihydropyrimidinone core and (R)-3-aminopiperidine substituent, suggesting conserved binding motifs for enzyme targets.
  • Fluorine (in the target compound) and nitrile (in the analog) occupy analogous positions on the benzyl group, influencing electronic properties and steric interactions.

Key Differences :

  • Functional Groups : The target compound’s benzamide group (-CONH2) enables stronger hydrogen bonding compared to the nitrile (-CN) in the analog, which primarily engages in dipole interactions .
  • Binding Interactions : Computational modeling shows the target compound forms a hydrogen bond with a catalytic residue (e.g., Asp170 in DPP-4) via its amide group, while the nitrile analog relies on π-π stacking and halogen bonds (if fluorinated substituents are present) .

Comparison with Pyrazolo-Pyrimidine Derivatives (Example 53, )

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) differs significantly:

  • Core Structure: Pyrazolo-pyrimidine vs. dihydropyrimidinone, altering rigidity and π-electron distribution.
  • Fluorination : Both compounds feature fluorinated aromatic rings, but Example 53 includes a chromen-4-one system, enhancing planar stacking interactions.
  • Bioactivity: Example 53’s chromenone moiety may improve solubility and membrane permeability compared to the target compound’s benzamide group .

Comparison with Benzo[e][1,4]diazepine Derivatives ()

The compound (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) represents a structurally distinct class:

  • Complexity : Incorporates a benzodiazepine scaffold, increasing molecular weight and conformational flexibility.
  • Target Selectivity : The extended aromatic system in 11f likely targets kinases or proteases with larger binding pockets, contrasting with the target compound’s focus on smaller enzymatic sites (e.g., dipeptidyl peptidase-4) .

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